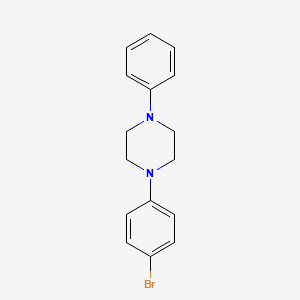

1-(4-Bromophenyl)-4-phenylpiperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Suzuki–Miyaura Coupling for E2040 Synthesis : A study by Urawa et al. (2002) focused on the Suzuki–Miyaura cross-coupling reaction involving a derivative of phenylpiperazine. This reaction was part of a multikilogram synthesis of E2040, showcasing the compound's role in complex organic synthesis processes (Urawa et al., 2002).

Electrochemical Synthesis of Phenylpiperazine Derivatives : Nematollahi and Amani (2011) described an environmentally friendly electrochemical method for synthesizing new phenylpiperazine derivatives. This method highlights the compound's potential in green chemistry applications (Nematollahi & Amani, 2011).

Synthesis of Mirtazapine Intermediate : Yun (2003) reported the synthesis of 2-phenylpiperazine, an intermediate of mirtazapine, a medication used for major depressive disorder, from phenylacetic acid. This research emphasizes the compound's importance in pharmaceutical synthesis (Yun, 2003).

Structure-Function Analysis as Intestinal Permeation Enhancers : Fein, Lamson, and Whitehead (2017) conducted a study on derivatives of 1-phenylpiperazine as intestinal permeation enhancers. Their research contributes to the understanding of the compound's utility in enhancing drug absorption (Fein, Lamson, & Whitehead, 2017).

Patent Review of Phenylpiperazine Derivatives : A patent review by Maia, Tesch, and Fraga (2012) discussed the versatility of N-phenylpiperazine derivatives in medicinal chemistry, particularly for CNS disorders. This review highlights the compound's widespread applications and potential in new therapeutic fields (Maia, Tesch, & Fraga, 2012).

Antimicrobial Activities of 1,2,3-Triazole Derivatives : Zhao et al. (2012) designed and synthesized 1-(4-substituted phenyl)-4-(4-bromophenyl)-5-(halo-o-hydroxyphenyl)imino-1,2,3-triazoles based on the phenylpiperazine structure. Their study contributes to antimicrobial research, showcasing the compound's potential in this area (Zhao et al., 2012).

Inhibitory Activity Against COVID-19 Main Protease : Jovanovic et al. (2021) evaluated the inhibitory potency of adamantane-isothiourea derivatives, including phenylpiperazine derivatives, against SARS-CoV-2 proteins. This study highlights the compound's potential relevance in COVID-19 treatment research (Jovanovic et al., 2021).

特性

IUPAC Name |

1-(4-bromophenyl)-4-phenylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2/c17-14-6-8-16(9-7-14)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h1-9H,10-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBHXYBDLWFAJTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652228 |

Source

|

| Record name | 1-(4-Bromophenyl)-4-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-4-phenylpiperazine | |

CAS RN |

14960-90-8 |

Source

|

| Record name | 1-(4-Bromophenyl)-4-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(E)-(2,2-Dimethylpropylidene)amino]hexan-1-amine](/img/structure/B577269.png)

![Tetrabenzo[def,LM,grs,YZ]pyranthrene](/img/structure/B577271.png)